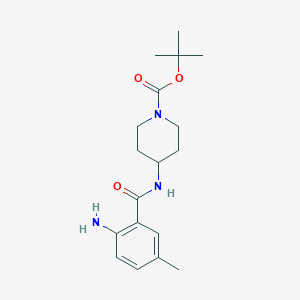

Tert-butyl 4-(2-amino-5-methylbenzamido)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[(2-amino-5-methylbenzoyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-12-5-6-15(19)14(11-12)16(22)20-13-7-9-21(10-8-13)17(23)24-18(2,3)4/h5-6,11,13H,7-10,19H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCJKCGHBNAZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)NC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Building Blocks and Their Synthesis

Tert-butyl piperidine-1-carboxylate is commercially available or synthesized via Boc protection of piperidine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. 2-Amino-5-methylbenzoic acid is typically prepared through nitration and reduction of 5-methylsalicylic acid or via directed ortho-metalation strategies.

Amide Bond Formation Strategies

Amidation reactions between carboxylic acids and amines require activation of the carboxyl group. Common methods include:

-

Acid chloride formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.

-

Coupling agents : Use of carbodiimides (e.g., EDCl, DCC) with activators like HOBt or HOAt, or uronium-based reagents (HATU, HBTU).

Synthetic Pathways and Experimental Optimization

Pathway A: Direct Amidation via Acid Chloride Intermediate

-

Activation of 2-Amino-5-Methylbenzoic Acid :

-

Dissolve 2-amino-5-methylbenzoic acid (1 equiv) in anhydrous dichloromethane (DCM).

-

Add thionyl chloride (1.2 equiv) dropwise at 0°C, then reflux for 2 h.

-

Remove excess SOCl₂ under vacuum to obtain the acid chloride.

-

-

Coupling with tert-Butyl 4-Aminopiperidine-1-Carboxylate :

Yield : ~65–75% (theoretical). Purity : >95% (HPLC).

Pathway B: Carbodiimide-Mediated Coupling

-

In-Situ Activation with EDCl/HOBt :

-

Combine 2-amino-5-methylbenzoic acid (1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2 equiv) in DMF.

-

Stir for 30 min at 0°C to activate the carboxyl group.

-

-

Amine Addition :

Yield : ~70–80%. Reaction Time : 24 h.

Critical Process Parameters and Optimization

Solvent and Temperature Effects

Protecting Group Compatibility

The Boc group on piperidine remains stable under acidic coupling conditions but may require stabilization with Hünig’s base to prevent premature deprotection.

Analytical Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 2.30 (s, 3H, CH₃), 3.10–3.30 (m, 4H, piperidine), 6.90–7.20 (m, 3H, aromatic).

-

ESI-MS : [M+H]⁺ calc. 334.4, found 334.2.

Purity Assessment

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

-

Melting Point : 142–144°C (uncorrected).

Industrial Scalability and Challenges

Cost-Efficiency Considerations

Byproduct Management

-

Urea Derivatives : Generated by carbodiimide reagents; removed via aqueous washes.

-

Racemization : Minimized by maintaining low temperatures and short reaction times.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-amino-5-methylbenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the amide bond or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

Reduction Products: Reduced amides or other reduced functional groups.

Substitution Products: Substituted piperidines with different alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-amino-5-methylbenzamido)piperidine-1-carboxylate has been investigated for its potential therapeutic effects , particularly in the following areas:

-

Anticancer Activity :

- Recent studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. Mechanisms include apoptosis induction and cell cycle arrest, particularly at the G1/S checkpoint. For instance, research demonstrated that similar piperidine derivatives activate caspase pathways leading to programmed cell death in breast cancer cells.

- Antimicrobial Properties :

-

Enzyme Inhibition :

- Investigations into enzyme inhibition have revealed that this compound can inhibit specific kinases involved in signaling pathways related to cancer and inflammation. This modulation affects cellular metabolism and proliferation, making it a candidate for further research in therapeutic applications.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules . Its unique structure allows for various synthetic methodologies, including:

-

Oxidation and Reduction Reactions :

- The compound can undergo oxidation using agents like potassium permanganate or reduction with lithium aluminum hydride, facilitating the formation of new functional groups.

-

Nucleophilic Substitution Reactions :

- The piperidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that can modify its biological activity.

Case Study 1: Anticancer Activity

A study conducted on piperidine derivatives revealed significant anticancer activity against breast cancer cells. The mechanism involved caspase activation leading to apoptosis. The findings suggest potential pathways for developing new anticancer drugs based on this compound.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound effectively inhibited the growth of various bacterial strains. Structural modifications enhanced its antimicrobial efficacy compared to related compounds.

Summary Table of Applications

| Application | Description | Mechanism/Effect |

|---|---|---|

| Anticancer | Inhibits cell proliferation in cancer cell lines | Induces apoptosis via caspase activation |

| Antimicrobial | Effective against several bacterial strains | Disrupts cell wall synthesis or metabolic pathways |

| Organic Synthesis | Serves as an intermediate for complex organic molecules | Facilitates oxidation/reduction and substitution |

Mechanism of Action

The mechanism by which tert-butyl 4-(2-amino-5-methylbenzamido)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amide bond and the tert-butyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 2-amino-5-methylbenzamido group in the target compound balances hydrogen bonding (via NH₂) and lipophilicity (via CH₃). Methoxy (e.g., QN-3682 ) or chloro (e.g., CAS 862874-17-7 ) substituents introduce distinct electronic and steric profiles.

- Biological Relevance : Nitropyrimidinyl derivatives (e.g., EP 3 590 938 B1 ) are often designed for kinase inhibition, whereas the target compound’s simpler aromatic amide may favor CYP3A4 or CDK9 interactions, as seen in related systems .

Physicochemical Properties

Predicted properties for the target compound and analogues (based on experimental and computational data):

Insights :

- Nitro-containing derivatives (e.g., EP 3 590 938 B1 ) exhibit higher electron-withdrawing effects, altering solubility and reactivity.

Biological Activity

Tert-butyl 4-(2-amino-5-methylbenzamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 262.35 g/mol

This compound features a piperidine ring, which is known for its role in various pharmacological activities.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cell growth and apoptosis.

- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to reduced tumor growth.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion (ADME):

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

| Maximum Tolerated Dose | 2000 mg/kg (no acute toxicity observed) |

The favorable bioavailability suggests potential for oral administration in therapeutic settings.

Anticancer Activity

This compound has demonstrated promising anticancer activity in various studies:

- In vitro Studies : The compound exhibited potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC value of 0.126 μM, significantly lower than that of standard chemotherapeutics like 5-Fluorouracil (IC = 17.02 μM) .

- In vivo Studies : In animal models, the compound showed significant efficacy in inhibiting tumor growth and metastasis, particularly in models of breast cancer .

Off-target Effects

While primarily studied for its anticancer properties, this compound also exhibited off-target activity against matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor metastasis .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Breast Cancer Metastasis :

- Comparison with Existing Therapies :

Q & A

Basic: What are the standard synthetic routes for synthesizing tert-butyl 4-(2-amino-5-methylbenzamido)piperidine-1-carboxylate, and what intermediates are critical?

Answer:

The synthesis typically involves a multi-step approach:

Formation of the benzamido intermediate : React 2-amino-5-methylbenzoic acid with a coupling agent (e.g., DCC or EDC) to activate the carboxylic acid group.

Piperidine coupling : Introduce the tert-butyl-protected piperidine moiety via nucleophilic acyl substitution, facilitated by catalysts like DMAP or HOBt .

Protection/deprotection : Use tert-butyl carbamate (Boc) to protect reactive amine groups, followed by deprotection under acidic conditions (e.g., TFA) if required .

Key intermediates include the activated benzamide derivative and the Boc-protected piperidine precursor. Optimization of reaction solvents (e.g., DCM or THF) and temperature (0–25°C) is critical for yield .

Basic: What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

Answer:

Use a combination of:

- NMR spectroscopy : Confirm regiochemistry and Boc-group integrity (e.g., tert-butyl protons at ~1.4 ppm in H NMR) .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks matching the molecular formula () .

- FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm, Boc C-O at ~1250 cm) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:

Contradictions (e.g., unexpected splitting in NMR or inconsistent MS fragmentation) may arise from:

- Rotational isomers : Analyze variable-temperature H NMR to assess conformational flexibility in the piperidine or amide bonds .

- Impurity interference : Perform column chromatography (e.g., silica gel, eluting with EtOAc/hexane) or preparative HPLC to isolate pure fractions before reanalysis .

- Cross-validation : Compare data with structurally analogous compounds (e.g., tert-butyl piperidine derivatives) to identify positional or electronic effects .

Advanced: What strategies can optimize the coupling reaction yield during synthesis?

Answer:

Key factors include:

- Catalyst selection : DMAP improves acylation efficiency by reducing steric hindrance .

- Solvent polarity : Use aprotic solvents (e.g., DCM) to stabilize intermediates and minimize side reactions .

- Stoichiometry : Employ a 1.2–1.5 molar excess of the carboxylic acid component to drive the reaction to completion .

- Temperature control : Maintain 0–5°C during coupling to suppress racemization or decomposition .

Safety: What precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may degrade the Boc group .

- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Stability: How should researchers determine optimal storage conditions for this compound?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the amide or Boc groups .

- Desiccation : Use silica gel packs to mitigate moisture-induced degradation .

- Light sensitivity : Protect from UV exposure by using amber glass vials .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf life .

Biological Applications: How can researchers evaluate its potential as a drug precursor?

Answer:

- In vitro assays : Screen for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR .

- Metabolic stability : Incubate with liver microsomes to assess susceptibility to cytochrome P450-mediated oxidation .

- Toxicity profiling : Use cell viability assays (e.g., MTT) in HEK293 or HepG2 cells to identify cytotoxic thresholds .

Data Analysis: How should conflicting solubility data in different solvents be interpreted?

Answer:

- Solvent purity : Ensure solvents are anhydrous (e.g., DMSO dried over molecular sieves) to avoid hydration artifacts .

- Temperature dependence : Measure solubility at 25°C and 37°C to account for thermodynamic variability .

- Method standardization : Use nephelometry or HPLC to quantify solubility limits objectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.